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Compound of Interest

Compound Name: 3-Fluoroaniline

Cat. No.: B1664137 Get Quote

Spectroscopic Data Interpretation of 3-
Fluoroaniline: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
fluoroaniline (CAS No: 372-19-0), a key intermediate in the synthesis of pharmaceuticals and

other fine chemicals.[1][2] The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data is crucial for its characterization and quality control. This document is

intended for researchers, scientists, and professionals in drug development who utilize these

analytical techniques.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-fluoroaniline.

Table 1: ¹H NMR Spectroscopic Data for 3-Fluoroaniline[3]
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Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constants

(J) Hz

H-5 7.036 dddd

J(H5,F) = 6.7,

J(H5,H6) = 8.2,

J(H5,H4) = 8.0,

J(H5,H2) = 0.4

H-6 6.413 dddd

J(H6,F) = 8.8,

J(H6,H5) = 8.2,

J(H6,H2) = 1.0,

J(H6,H4) = 2.4

H-4 6.366 dddd

J(H4,H5) = 8.0,

J(H4,H2) = 2.2,

J(H4,H6) = 2.4

H-2 6.311 dddd

J(H2,F) = 11.0,

J(H2,H4) = 2.2,

J(H2,H6) = 1.0,

J(H2,H5) = 0.4

-NH₂ 3.72 s (broad)

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for 3-Fluoroaniline

Assignment Chemical Shift (δ) ppm

C-3 164.0 (d, ¹JC-F = 242.0 Hz)

C-1 148.1 (d, ³JC-F = 10.0 Hz)

C-5 130.4 (d, ³JC-F = 9.0 Hz)

C-6 110.0 (d, ⁴JC-F = 2.0 Hz)

C-2 106.1 (d, ²JC-F = 21.0 Hz)

C-4 102.8 (d, ²JC-F = 25.0 Hz)
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Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for 3-Fluoroaniline

**Wavenumber (cm⁻¹) **
Functional Group

Assignment
Vibration Mode

3440 - 3360 N-H
Asymmetric & Symmetric

Stretch

1620 N-H Scissoring (Bending)

1590, 1490 C=C Aromatic Ring Stretch

1280 C-N Aromatic Amine Stretch

1210 C-F Stretch

910 - 665 N-H Wagging

Table 4: Mass Spectrometry (MS) Data for 3-Fluoroaniline[4]

m/z Interpretation

111 Molecular Ion [M]⁺

84 [M - HCN]⁺

58

Ionization Method: Electron Ionization (EI)

Detailed Spectroscopic Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of 3-fluoroaniline shows four distinct signals in the aromatic region and

a broad singlet for the amine protons. The aromatic protons are split by each other and by the

fluorine atom. The proton ortho to the fluorine (H-2) and the proton para to the fluorine (H-4)

are shifted upfield due to the electron-donating effect of the amino group. The coupling
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constants provide valuable information about the relative positions of the protons and the

fluorine atom.

¹³C NMR Spectrum
The ¹³C NMR spectrum displays six signals, corresponding to the six carbon atoms in the

aromatic ring. The carbon atom attached to the fluorine (C-3) shows a large coupling constant

(¹JC-F), which is characteristic of a direct C-F bond. The other carbon atoms also exhibit

smaller C-F coupling constants over two, three, and four bonds, which aids in their assignment.

Infrared (IR) Spectrum
The IR spectrum of 3-fluoroaniline confirms the presence of the primary amine and the fluoro-

aromatic structure. The two bands in the 3440-3360 cm⁻¹ region are characteristic of the

asymmetric and symmetric N-H stretching of a primary amine.[5][6][7] The N-H bending

vibration is observed around 1620 cm⁻¹.[5] The strong absorption at 1280 cm⁻¹ is attributed to

the C-N stretching of the aromatic amine, and the band at 1210 cm⁻¹ is indicative of the C-F

stretch. The characteristic aromatic C=C stretching vibrations are also present.

Mass Spectrum
The mass spectrum of 3-fluoroaniline shows a molecular ion peak at m/z 111, which

corresponds to its molecular weight.[4] The fragmentation pattern provides further structural

information. The loss of HCN (27 amu) to give a fragment at m/z 84 is a common fragmentation

pathway for anilines.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3-fluoroaniline is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-

resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically

performed to simplify the spectrum.

Infrared (IR) Spectroscopy
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The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on

an FTIR spectrometer. A small drop of liquid 3-fluoroaniline is placed directly on the ATR

crystal, and the spectrum is recorded. Alternatively, the sample can be analyzed as a thin film

between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)
For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into

the mass spectrometer, where it is vaporized and bombarded with a high-energy electron

beam. The resulting ions are then separated based on their mass-to-charge ratio.
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Caption: Spectroscopic techniques and the structural information they provide for 3-
fluoroaniline.
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Caption: General experimental workflow for spectroscopic analysis of 3-fluoroaniline.
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Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a

complete spectroscopic profile of 3-fluoroaniline. Each technique offers unique and

complementary information that, when integrated, allows for the unambiguous confirmation of

its chemical structure. This guide serves as a valuable resource for the interpretation of the

spectroscopic data of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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